

Application Notes and Protocols: Sonogashira Coupling of 7-Iodo-benzthiazole with Terminal Alkynes

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Compound of Interest

Compound Name: **7-Iodo-benzthiazole**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of **7-Iodo-benzthiazole** with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of novel benzothiazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp^2 -hybridized carbon atoms of aryl or vinyl halides and sp -hybridized carbon atoms of terminal alkynes.^{[1][2]} This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.^{[1][2]} The Sonogashira coupling has found widespread application in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials.^[2] For drug development professionals, this methodology offers an efficient route to introduce diverse alkynyl moieties onto the benzothiazole scaffold, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

General Reaction Scheme

The Sonogashira coupling of **7-iodo-benzthiazole** with a terminal alkyne proceeds as follows:

Caption: General scheme of the Sonogashira coupling reaction.

Data Presentation

The following table summarizes the reaction conditions and yields for the Sonogashira coupling of **7-iodo-benzthiazole** with various terminal alkynes. The data is based on established protocols for similar heteroaryl iodides and serves as a guide for reaction optimization.

Entry	Terminal Alkyne (R)	Pd Catalyst (mol%)	Cu(I) Co-catalyst (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Phenylacetylene	PdCl ₂ (PPh ₃) ₂	CuI (4)	Et ₃ N	THF	60	12	85-95
2	1-Hexyne	PdCl ₂ (PPh ₃) ₂	CuI (4)	Et ₃ N	THF	60	12	80-90
3	3,3-Dimethyl-1-butyne	PdCl ₂ (PPh ₃) ₂	CuI (4)	Et ₃ N	THF	60	16	75-85
4	(Trimethylsilyl)acetylene	PdCl ₂ (PPh ₃) ₂	CuI (4)	Et ₃ N	THF	60	12	90-98
5	Propargyl alcohol	PdCl ₂ (PPh ₃) ₂	CuI (4)	Et ₃ N	THF	50	10	70-80
6	4-Ethynyl anisole	PdCl ₂ (PPh ₃) ₂	CuI (4)	Et ₃ N	THF	60	14	82-92

Experimental Protocols

Materials and Methods

- Reagents: **7-Iodo-benzthiazole**, terminal alkynes, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), and triethylamine (Et₃N) were purchased

from commercial suppliers and used without further purification. Tetrahydrofuran (THF) was dried over sodium/benzophenone ketyl and distilled under a nitrogen atmosphere.

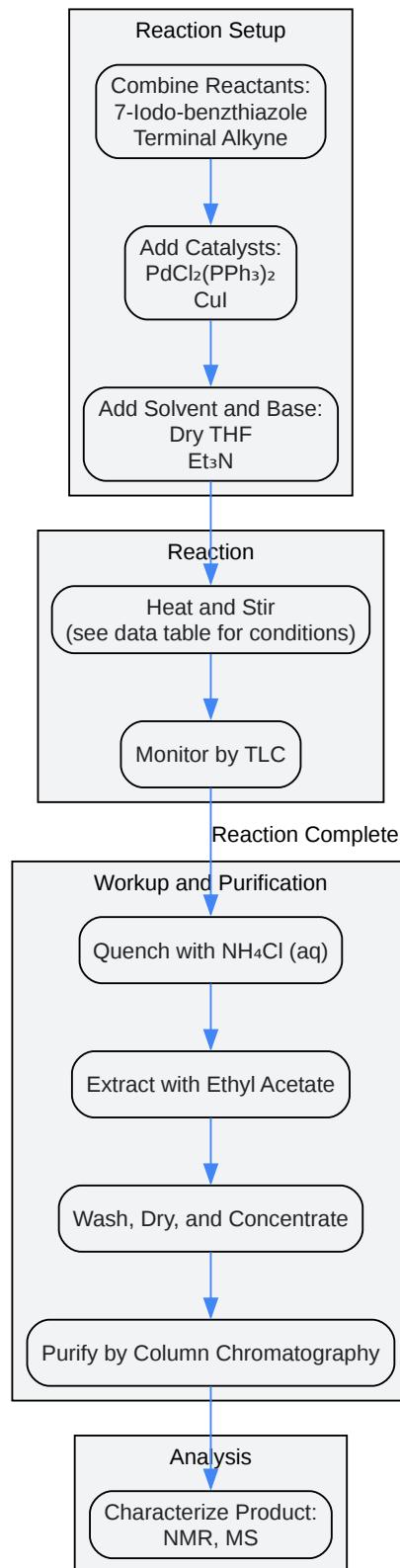
- Instrumentation: Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.

General Procedure for the Sonogashira Coupling of **7-Iodo-benzthiazole**

- To a flame-dried Schlenk flask under a nitrogen atmosphere, add **7-Iodo-benzthiazole** (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
- Add dry tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
- Stir the reaction mixture at the temperature indicated in the data table for the specified time.
- Monitor the reaction progress by TLC until the starting material is consumed.
- Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (15 mL).
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 7-alkynyl-benzthiazole.
- Characterize the purified product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Workflow Diagram

The following diagram illustrates the experimental workflow for the Sonogashira coupling of **7-Iodo-benzthiazole**.



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Caption: Experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling reaction provides an efficient and versatile method for the synthesis of 7-alkynyl-benzthiazoles. The protocols outlined in these application notes are robust and can be adapted for a wide range of terminal alkynes. This methodology is a valuable tool for researchers in drug discovery and materials science, enabling the rapid generation of novel and diverse benzothiazole derivatives for further investigation.

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References

- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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